molecular formula C23H21BrN2O4 B1243375 N'-(5-bromo-2-methoxybenzylidene)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furohydrazide

N'-(5-bromo-2-methoxybenzylidene)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furohydrazide

Cat. No. B1243375
M. Wt: 469.3 g/mol
InChI Key: IJWNWERQAQNHCU-DHRITJCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-bromo-2-methoxyphenyl)methylideneamino]-5-(2,3-dihydro-1H-inden-5-yloxymethyl)-2-furancarboxamide is a member of indanes.

Scientific Research Applications

Crystal Structure Analysis

  • The study of similar aroylhydrazones derived from 5-methoxysalicylaldehyde reveals insights into their crystal structures and intermolecular interactions, such as hydrogen bonds and π...π interactions, which could be relevant for the compound (Zong & Wu, 2013).

Photodynamic Therapy Application

  • A related compound has been studied for its potential in photodynamic therapy, particularly for its high singlet oxygen quantum yield, which is crucial for Type II mechanisms in cancer treatment (Pişkin, Canpolat & Öztürk, 2020).

Biological Activity

  • Similar Mannich bases have been synthesized and evaluated for cytotoxic, anticancer, and carbonic anhydrase inhibitory effects, suggesting potential biomedical applications for the compound (Gul et al., 2019).

Interaction with DNA

  • Schiff base compounds, related to the compound of interest, have shown remarkable activities in biological fields including interaction with salmon sperm DNA, which might be relevant for genetic studies or drug development (Sirajuddin et al., 2013).

Catalytic Synthesis

  • The compound's analogs have been used as catalysts in the synthesis of organic compounds like 2-amino-4H-pyrans, highlighting its potential application in synthetic chemistry (Ebrahimipour et al., 2018).

Antioxidant Activity

  • Research on bromophenols coupled with nucleoside bases, structurally related to the compound, suggests potential antioxidant activities, which could be significant for food preservation or therapeutic purposes (Ma et al., 2007).

properties

Product Name

N'-(5-bromo-2-methoxybenzylidene)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furohydrazide

Molecular Formula

C23H21BrN2O4

Molecular Weight

469.3 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carboxamide

InChI

InChI=1S/C23H21BrN2O4/c1-28-21-9-6-18(24)11-17(21)13-25-26-23(27)22-10-8-20(30-22)14-29-19-7-5-15-3-2-4-16(15)12-19/h5-13H,2-4,14H2,1H3,(H,26,27)/b25-13+

InChI Key

IJWNWERQAQNHCU-DHRITJCHSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2=CC=C(O2)COC3=CC4=C(CCC4)C=C3

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CC=C(O2)COC3=CC4=C(CCC4)C=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(5-bromo-2-methoxybenzylidene)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(5-bromo-2-methoxybenzylidene)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furohydrazide
Reactant of Route 3
Reactant of Route 3
N'-(5-bromo-2-methoxybenzylidene)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furohydrazide
Reactant of Route 4
Reactant of Route 4
N'-(5-bromo-2-methoxybenzylidene)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furohydrazide
Reactant of Route 5
Reactant of Route 5
N'-(5-bromo-2-methoxybenzylidene)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furohydrazide
Reactant of Route 6
Reactant of Route 6
N'-(5-bromo-2-methoxybenzylidene)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furohydrazide

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